2-(4-chlorophenyl)-1,3-thiazole-5-sulfonyl chloride
CAS No.: 2763760-29-6
Cat. No.: VC12003850
Molecular Formula: C9H5Cl2NO2S2
Molecular Weight: 294.2 g/mol
* For research use only. Not for human or veterinary use.
                        
Specification
| CAS No. | 2763760-29-6 | 
|---|---|
| Molecular Formula | C9H5Cl2NO2S2 | 
| Molecular Weight | 294.2 g/mol | 
| IUPAC Name | 2-(4-chlorophenyl)-1,3-thiazole-5-sulfonyl chloride | 
| Standard InChI | InChI=1S/C9H5Cl2NO2S2/c10-7-3-1-6(2-4-7)9-12-5-8(15-9)16(11,13)14/h1-5H | 
| Standard InChI Key | HVSNQKDTAXGZNQ-UHFFFAOYSA-N | 
| SMILES | C1=CC(=CC=C1C2=NC=C(S2)S(=O)(=O)Cl)Cl | 
| Canonical SMILES | C1=CC(=CC=C1C2=NC=C(S2)S(=O)(=O)Cl)Cl | 
Introduction
Synthesis and Manufacturing
The synthesis of 2-(4-chlorophenyl)-1,3-thiazole-5-sulfonyl chloride involves multistep routes, often leveraging established methodologies for thiazole sulfonylation. While no direct protocols are documented, the following generalized approach can be inferred from related syntheses :
Thiazole Ring Formation
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Condensation Reaction:
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4-Chlorobenzaldehyde reacts with thiourea in the presence of a protic acid (e.g., HCl) to form a thiazolidine intermediate.
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Oxidation with bromine or iodine yields the thiazole ring.
 
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Sulfonation:
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Chlorosulfonic acid (ClSOH) is introduced to sulfonate the thiazole at position 5.
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Reaction conditions (temperature: 0–5°C; solvent: dichloromethane) prevent over-sulfonation.
 
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Chlorination:
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The sulfonic acid intermediate is treated with phosphorus pentachloride (PCl) or thionyl chloride (SOCl) to yield the sulfonyl chloride derivative.
 
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Example Protocol (adapted from CN117567388B ):
| Step | Reagents/Conditions | Outcome | 
|---|---|---|
| 1 | Thiourea, n-propanal, sulfonyl chloride, toluene, 70°C, 3h | Thiazole intermediate (GC purity: 90%) | 
| 2 | HSO, HBr, NaNO, 0–4°C | Diazotization and functionalization | 
| 3 | n-BuLi, acetate, –80°C | Acetyl group introduction | 
| 4 | KMnO, 50–100°C | Oxidation to carboxylic acid | 
Note: Modifications to this protocol would replace the acetyl group with a sulfonyl chloride moiety.
Physicochemical Properties
Limited experimental data exist for this compound, but properties can be extrapolated from analogs:
Chemical Reactivity and Applications
Nucleophilic Substitution
The sulfonyl chloride group undergoes facile substitution with nucleophiles:
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Amines: Forms sulfonamides, a critical motif in drug design (e.g., antibacterial agents).
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Alcohols: Produces sulfonate esters, used as alkylating agents or prodrugs.
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Thiols: Yields thiosulfonates, employed in polymer chemistry.
 
Medicinal Chemistry
Though direct studies are lacking, structural analogs demonstrate:
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Antimicrobial Activity: Sulfonamide derivatives inhibit dihydropteroate synthase in bacteria.
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Kinase Inhibition: Thiazole sulfonamides modulate protein kinases in cancer pathways .
 
Industrial and Research Utility
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Pharmaceutical Intermediates: Serves as a precursor to sulfonamide-based drugs.
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Agrochemicals: Functionalized derivatives act as herbicides and fungicides.
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Materials Science: Incorporation into polymers enhances thermal stability and solvent resistance.
 
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